1-[1-(Thiophene-2-sulfonyl)azetidin-3-yl]pyrrolidine
Description
1-[1-(Thiophene-2-sulfonyl)azetidin-3-yl]pyrrolidine is a heterocyclic compound featuring a pyrrolidine ring linked to an azetidine moiety substituted with a thiophene-2-sulfonyl group. This sulfonamide derivative combines a rigid azetidine ring (4-membered) with a flexible pyrrolidine (5-membered) and a sulfur-containing aromatic thiophene group.
Properties
IUPAC Name |
1-(1-thiophen-2-ylsulfonylazetidin-3-yl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S2/c14-17(15,11-4-3-7-16-11)13-8-10(9-13)12-5-1-2-6-12/h3-4,7,10H,1-2,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOZCMNUFZXSAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CN(C2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Thiophene-2-sulfonyl)azetidin-3-yl]pyrrolidine typically involves multiple steps, starting with the formation of the thiophene-2-sulfonyl chloride, which is then reacted with azetidine to form the intermediate compound. This intermediate is subsequently reacted with pyrrolidine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(Thiophene-2-sulfonyl)azetidin-3-yl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The azetidine and pyrrolidine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the sulfonyl group results in sulfides.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of azetidine compounds, including those containing thiophene moieties, exhibit significant anticancer properties. The sulfonyl group enhances the compound's ability to interact with biological targets, leading to apoptosis in cancer cells. For instance, studies have shown that modifications of the azetidine structure can lead to increased potency against specific cancer types, making it a promising scaffold for drug development .
2. Anti-inflammatory Properties
Compounds similar to 1-[1-(Thiophene-2-sulfonyl)azetidin-3-yl]pyrrolidine have been investigated for their anti-inflammatory effects. The presence of the thiophene ring is believed to contribute to the modulation of inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
3. Antimicrobial Activity
The structural features of this compound suggest potential antimicrobial applications. Research has indicated that thiophene-containing compounds can exhibit activity against various bacterial strains, which is crucial in the fight against antibiotic resistance. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital enzymatic processes .
Synthetic Methodologies
1. Synthesis of Bioactive Scaffolds
The compound serves as an important building block in the synthesis of more complex bioactive molecules. Its ability to undergo various chemical transformations allows chemists to create diverse derivatives that can be screened for biological activity. For example, the introduction of different substituents on the pyrrolidine or thiophene rings can lead to novel compounds with enhanced properties .
2. Green Chemistry Approaches
Recent advancements in green chemistry emphasize the use of thiophene derivatives in environmentally friendly synthesis processes. Methods involving this compound as a catalyst or reactant have been developed to minimize waste and improve reaction efficiency. This aligns with current trends toward sustainable practices in chemical synthesis .
Material Science Applications
1. Conductive Polymers
Research has explored the use of thiophene-based compounds in the development of conductive polymers. The incorporation of this compound into polymer matrices can enhance electrical conductivity and thermal stability, making it suitable for applications in organic electronics and sensors .
2. Photovoltaic Devices
The compound's electronic properties make it a candidate for use in photovoltaic devices. Its ability to absorb light and facilitate charge transfer could improve the efficiency of solar cells, contributing to advancements in renewable energy technologies .
Case Studies
Mechanism of Action
The mechanism of action of 1-[1-(Thiophene-2-sulfonyl)azetidin-3-yl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Modifications and Pharmacological Implications
Several PCP analogs share structural motifs with the target compound, particularly the inclusion of thiophene and pyrrolidine/piperidine rings. Key examples include:
- 1-[1-(2-Thienyl)cyclohexyl]piperidine (TCP) : A thiophene-substituted cyclohexyl-piperidine derivative with potent CNS activity, including ataxia and seizures .
- 1-[1-(2-Thienyl)cyclohexyl]pyrrolidine (TCPy) : Replaces piperidine with pyrrolidine, showing similar CNS effects but distinct potency and toxicity profiles .
Key Observations :
- The sulfonamide group in the target compound may enhance solubility or alter receptor binding compared to TCP/TCPy, which lack polar substituents.
- Azetidine’s smaller ring size (vs.
Comparison with Pyrrolidine-Based Sulfonamides and Amides
Sulfonamide Derivatives
- 1-(Methylsulfanyl)pyrrolidine : A sulfenamide with demonstrated reactivity toward thiol-containing metabolites (e.g., cysteine), suggesting metabolic lability .
- Target Compound : The thiophene-2-sulfonyl group may confer greater stability than sulfenamides, as sulfonamides are generally less reactive .
Amide Derivatives
- 1-[1-Oxo-9(3,4-methylenedioxyphenyl)nonatrienyl]pyrrolidine: A long-chain acylated pyrrolidine isolated from Piper longum with unconfirmed bioactivity .
- N-Substituted Glycyl-2-cyanopyrrolidines (e.g., NVP-LAF237): DPP-IV inhibitors with cyanopyrrolidine and adamantyl groups, exhibiting antihyperglycemic activity .
Key Observations :
- The target compound’s sulfonamide group distinguishes it from both amides (e.g., acylated pyrrolidines) and cyanopyrrolidines, suggesting divergent pharmacological applications.
- Unlike DPP-IV inhibitors, the target lacks electron-withdrawing groups (e.g., cyano), which are critical for enzyme inhibition .
Biological Activity
The compound 1-[1-(Thiophene-2-sulfonyl)azetidin-3-yl]pyrrolidine is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure
The structure of This compound includes a pyrrolidine ring, an azetidine moiety, and a thiophene-2-sulfonyl group. The presence of these functional groups is crucial for its biological activity.
Structural Formula
Where , , , , and represent the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms respectively in the compound.
Antimicrobial Properties
Research indicates that compounds containing thiophene and sulfonyl groups exhibit significant antimicrobial activity. For instance, derivatives of thiadiazole have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene-based compounds. For example, derivatives of 1,3,4-thiadiazole have demonstrated cytotoxic effects against several cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) . The IC50 values for these compounds often range in low micromolar concentrations, indicating potent activity.
Structure-Activity Relationship (SAR)
The biological activity of This compound can be influenced by modifications in its structure. Substituents on the thiophene ring or variations in the azetidine moiety can enhance or diminish its activity. For instance, the introduction of electron-withdrawing or electron-donating groups can significantly alter pharmacological profiles .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various thiophene derivatives against clinical isolates. The results indicated that certain modifications led to enhanced activity against resistant strains of bacteria. Compounds similar to This compound were found to exhibit lower minimum inhibitory concentrations (MICs) compared to standard antibiotics .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| A | 5 | Staphylococcus aureus |
| B | 10 | E. coli |
| C | 15 | Pseudomonas aeruginosa |
Case Study 2: Anticancer Activity
Another study focused on the cytotoxic effects of a series of thiophene-containing compounds on MCF-7 cells. The results showed that modifications leading to increased lipophilicity improved cell membrane penetration and enhanced cytotoxicity.
| Compound | IC50 (μg/mL) | Cell Line |
|---|---|---|
| D | 2.32 | MCF-7 |
| E | 5.36 | HepG2 |
| F | 10.10 | A549 |
Q & A
Q. Q1: What are the optimal synthetic routes for preparing 1-[1-(Thiophene-2-sulfonyl)azetidin-3-yl]pyrrolidine, and how do reaction conditions influence yield?
Methodology :
- Step 1 : Start with the sulfonylation of azetidine using thiophene-2-sulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide intermediate. This step requires anhydrous conditions to avoid hydrolysis .
- Step 2 : Functionalize the azetidine ring at the 3-position via nucleophilic substitution or cross-coupling (e.g., Pd-catalyzed reactions) to introduce the pyrrolidine moiety. Control temperature (0–60°C) and solvent polarity (THF/dioxane) to optimize regioselectivity .
- Characterization : Use /-NMR to confirm sulfonamide bond formation and LC-MS/HPLC to assess purity (>95% recommended for biological assays) .
Biological Activity Profiling
Q. Q2: How can researchers design experiments to evaluate the compound’s anti-inflammatory or anticancer potential in vitro?
Methodology :
- Cell-based assays : Screen against human cancer lines (e.g., HeLa, MCF-7) using MTT assays at concentrations 1–100 µM. Include positive controls (e.g., doxorubicin) and triplicate runs to ensure reproducibility .
- Mechanistic studies : Perform ELISA/Western blotting to measure cytokine levels (e.g., IL-6, TNF-α) or apoptosis markers (caspase-3, Bcl-2) after 24–48 hr exposure. Compare results with structurally similar compounds (e.g., thiophene-pyridazine hybrids) to identify activity trends .
Advanced Structural Optimization
Q. Q3: What strategies can enhance the compound’s bioavailability while retaining its biological activity?
Methodology :
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, carboxylic acid) at the pyrrolidine nitrogen or azetidine 3-position to improve solubility. Monitor logP shifts via computational tools (e.g., SwissADME) .
- Prodrug design : Modify the sulfonyl group with ester linkages for pH-sensitive release in target tissues. Validate stability using simulated gastric fluid (pH 2.0) and plasma .
Data Contradiction Analysis
Q. Q4: How should researchers resolve discrepancies in biological activity data across different assay systems?
Methodology :
- Cross-validation : Replicate assays in orthogonal systems (e.g., 2D vs. 3D cell cultures or zebrafish models) to confirm target engagement .
- Metabolic stability testing : Use liver microsomes to assess if inactive metabolites explain low activity in certain models. Compare with CYP450 inhibition profiles .
Computational and Mechanistic Studies
Q. Q5: Which computational methods are suitable for predicting the compound’s interaction with biological targets (e.g., kinases)?
Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., JAK2, EGFR). Prioritize pockets with high hydrophobicity near the thiophene ring .
- MD simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability. Validate with mutagenesis studies on key residues (e.g., Lys216 in EGFR) .
Stability and Storage
Q. Q6: What experimental protocols ensure compound stability during long-term storage?
Methodology :
- Storage : Prepare stock solutions in DMSO (10 mM) and store at -80°C in aliquots to avoid freeze-thaw cycles. Monitor degradation via monthly LC-MS checks .
- Lyophilization : For solid-state storage, lyophilize with cryoprotectants (trehalose/mannitol) and assess crystallinity via XRD to prevent amorphous phase-induced instability .
Comparative Analysis with Analogues
Q. Q7: How does the thiophene-sulfonyl-azetidine scaffold compare to similar heterocyclic systems (e.g., pyridine or benzene derivatives) in medicinal chemistry?
Methodology :
- SAR studies : Synthesize analogues replacing thiophene with pyridine () or benzene (). Test against the same biological targets to quantify potency shifts (IC values).
- Electronic profiling : Use DFT calculations (Gaussian 16) to compare electron density distributions and HOMO-LUMO gaps, which influence target binding .
Advanced Application in Material Science
Q. Q8: Can this compound serve as a precursor for conductive polymers, and what characterization techniques are critical?
Methodology :
- Polymer synthesis : Electropolymerize the thiophene moiety in acetonitrile/TBAP electrolyte. Optimize potential cycles (0–1.5 V) to achieve conductivity >10 S/cm .
- Characterization : Use cyclic voltammetry for redox behavior, SEM for morphology, and UV-vis for bandgap analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
